molecular formula C16H19N3O4S B2567225 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1448062-84-7

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2567225
CAS No.: 1448062-84-7
M. Wt: 349.41
InChI Key: LOKWGMVVHVZLIA-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a cyclopropyl group, a methyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable ketone or aldehyde to form the pyrazole ring, followed by subsequent functionalization to introduce the cyclopropyl and methyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a probe in biochemical studies. Its interactions with various biomolecules can provide insights into biological processes.

Medicine: In the field of medicine, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its activity against various diseases, including infectious diseases and cancer.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its properties may be harnessed for applications in pharmaceuticals, agrochemicals, and other sectors.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole ring structure and are known for their diverse pharmacological effects.

  • Sulfonamide derivatives: These compounds contain the sulfonamide group and are used in various therapeutic applications.

Uniqueness: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide stands out due to its unique combination of functional groups and its potential applications across multiple fields. Its distinct structure and properties make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-19-14(11-2-3-11)8-12(18-19)10-17-24(20,21)13-4-5-15-16(9-13)23-7-6-22-15/h4-5,8-9,11,17H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKWGMVVHVZLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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